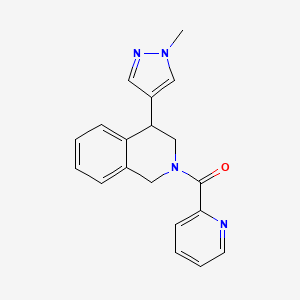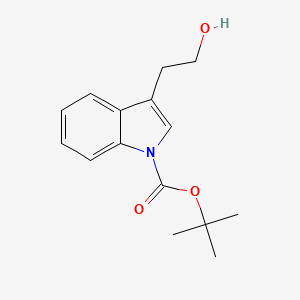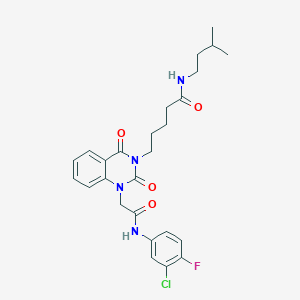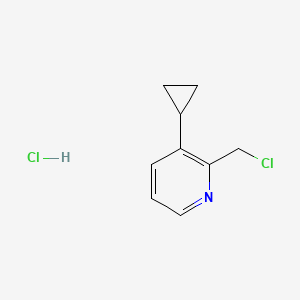![molecular formula C16H11N3O3 B2646551 (Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one CAS No. 303124-73-4](/img/structure/B2646551.png)
(Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one, also known as BDHQ, is an organic compound that has gained attention in the scientific community due to its potential applications in various fields. BDHQ is a quinoline derivative that exhibits interesting biological activities, making it a promising candidate for drug development and other scientific research applications.
科学的研究の応用
Fluorescent Probes for Biological Applications
Quinoline derivatives have been explored for their potential as fluorescent probes, particularly for sensing biological zinc (Zn(II)) ions. For instance, Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline, exhibiting significant fluorescence enhancements upon Zn(II) coordination, highlighting their utility in selective and reversible biological Zn(II) detection. These compounds, due to their low background fluorescence and high emissive Zn(II) complexes, offer improved specificity for Zn(II) over other metal ions, making them suitable for in vivo applications (Nolan et al., 2005). Similarly, McQuade and Lippard (2010) synthesized cell-trappable fluorescent probes for Zn(II), further emphasizing the role of quinoline derivatives in biological imaging and metal ion detection (McQuade & Lippard, 2010).
Antitumor and Antioxidant Activities
Quinoline-3-carbaldehyde hydrazones have been investigated for their cytotoxic properties against various human tumor cell lines. Korcz et al. (2018) reported that certain benzotriazole-containing quinolines exhibited pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents. The study identified compounds with selective activity against pancreas cancer and cervical cancer cell lines, indicating the promise of quinoline derivatives in developing novel anticancer therapies (Korcz et al., 2018).
Chemosensors for Metal Ion Detection
Quinoline-benzothiazole-based chemosensors have been developed for the rapid detection of metal ions, such as indium (In3+), demonstrating the versatility of quinoline derivatives in environmental monitoring and analytical chemistry. Shaji and Kumar (2022) highlighted the synthesis of a probe capable of detecting In3+ ions efficiently, indicating the potential of such compounds in the development of sensitive and selective chemosensors for various applications (Shaji & Kumar, 2022).
Antibacterial Agents
Quinoline derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the broad spectrum of biological activities associated with these compounds. Jayanna et al. (2013) synthesized novel quinoline derivatives and screened them for antibacterial and antioxidant activities, finding some compounds to exhibit potent antibacterial activity, highlighting their potential as antibacterial agents (Jayanna et al., 2013).
特性
IUPAC Name |
5-(1,3-benzodioxol-5-yldiazenyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-13-5-4-12(11-2-1-7-17-16(11)13)19-18-10-3-6-14-15(8-10)22-9-21-14/h1-8,20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZMXUBQJJRZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646468.png)
![2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid](/img/structure/B2646470.png)
![(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B2646472.png)

![2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646481.png)
![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)
![4-(2-Hydroxyethyl)-N-[phenyl(phenylimino)methyl]piperazine-1-carbothioamide](/img/structure/B2646483.png)


![2-(5-chlorothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2646486.png)


![2-({4-[(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}amino)benzoic acid](/img/structure/B2646490.png)
